Cas no 1643-26-1 (3-(2-fluorophenyl)propanoic acid)
3-(2-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Fluorophenyl)propionic acid
- 3-(2-Fluorophenyl)propanoic acid
- 3-(2-FLUOROPHENYL)PROPRIONIC ACID
- 2'-Fluorocinnamide
- 2′-Fluorocinnamide
- AKOS BC-2701
- 2μ-Fluorocinnamide
- TIMTEC-BB SBB010203
- 2-Fluorophenylpropionic acid
- 2-fluorobenzenepropionic acid
- 2-Fluoro-benzenepropanoic acid
- ASINEX-REAG BAS 12820390
- Benzenepropanoic acid, 2-fluoro-
- 3-(2-Fluoro-phenyl)-propionic acid
- BAS 12820390
- 2-Fluorohydrocinnamic acid
- Benzenepropanoic acid,2-fluoro-
- 3-(2-Fluorophenyl)propionicAcid
- GUZLQEOSDXLCKX-UHFFFAOYSA-N
- BCP22481
- 3- (2-fluo
- J-800235
- 3- (2-fluorophenyl) propionic acid
- 3-(2-Fluorophenyl)propionic acid, 97%
- FT-0633730
- AC-14114
- AB08452
- DTXSID00366370
- MS-3534
- Z57991059
- AM84190
- Ambrisentan/BSF208075,(+)-(2S)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)OXY]-3-METHOXY-3,3-DIPHENYLPROPANOICACID
- SY016160
- BB 0217991
- A810555
- AKOS000113703
- J-640234
- SCHEMBL246473
- AB3822
- EN300-11994
- CS-W007890
- FT-0626991
- 1643-26-1
- 3-(2-fluorophenyl)propanoic acid;3-(2-Fluorophenyl)propionic acid
- MFCD01310820
- F9995-0946
- ALBB-023257
- BBL025641
- DB-021591
- propanoic acid, 3-(2-fluorophenyl)-
- STL356772
- 3-(2-fluorophenyl)propanoic acid
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- MDL: MFCD01310820
- Inchi: 1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI Key: GUZLQEOSDXLCKX-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CCC(=O)O
Computed Properties
- Exact Mass: 168.05900
- Monoisotopic Mass: 168.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3
Experimental Properties
- Melting Point: 74-78 °C
- Boiling Point: 273.7℃ at 760 mmHg
- Flash Point: 119.3℃
- PSA: 37.30000
- LogP: 1.84290
3-(2-fluorophenyl)propanoic acid Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
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Hazardous Material Identification:
- Safety Term:S26
- Risk Phrases:R22; R36/37/38
- HazardClass:IRRITANT, CORROSIVE
- Storage Condition:Store at room temperature
3-(2-fluorophenyl)propanoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(2-fluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F832858-5g |
3-(2-Fluorophenyl)propionic acid |
1643-26-1 | 97% | 5g |
226.80 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F60560-5g |
3-(2-Fluorophenyl)propionic acid |
1643-26-1 | 97% | 5g |
¥80.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F60560-1g |
3-(2-Fluorophenyl)propionic acid |
1643-26-1 | 97% | 1g |
¥26.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F60560-100g |
3-(2-Fluorophenyl)propionic acid |
1643-26-1 | 97% | 100g |
¥1305.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F60560-25g |
3-(2-Fluorophenyl)propionic acid |
1643-26-1 | 97% | 25g |
¥372.0 | 2023-09-07 | |
| TRC | B434903-50mg |
3-(2-Fluorophenyl)propanoic Acid |
1643-26-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434903-100mg |
3-(2-Fluorophenyl)propanoic Acid |
1643-26-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B434903-500mg |
3-(2-Fluorophenyl)propanoic Acid |
1643-26-1 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018964-1g |
3-(2-fluorophenyl)propanoic acid |
1643-26-1 | 97% | 1g |
¥32 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018964-5g |
3-(2-fluorophenyl)propanoic acid |
1643-26-1 | 97% | 5g |
¥85 | 2024-05-25 |
3-(2-fluorophenyl)propanoic acid Suppliers
3-(2-fluorophenyl)propanoic acid Related Literature
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1. Reactions of co-ordinated ligands. Part 10. Rhodium-catalysed cyclisation of 3-(2-fluorophenyl)propanols to chromansRoy P. Houghton,Martyn Voyle,Raymond Price J. Chem. Soc. Perkin Trans. 1 1984 925
Additional information on 3-(2-fluorophenyl)propanoic acid
Comprehensive Overview of 3-(2-Fluorophenyl)propanoic Acid (CAS No. 1643-26-1): Properties, Applications, and Industry Insights
3-(2-Fluorophenyl)propanoic acid (CAS 1643-26-1) is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. With the growing demand for fluorinated compounds in drug discovery, this molecule stands out due to its unique structural features and versatile reactivity. The presence of a fluorine atom at the ortho position of the phenyl ring enhances its metabolic stability and bioavailability, making it a valuable intermediate in the synthesis of bioactive molecules.
In recent years, the pharmaceutical industry has increasingly focused on fluorine-containing compounds, driven by their ability to improve drug potency and selectivity. Searches for terms like "fluorophenyl derivatives in medicine" and "CAS 1643-26-1 applications" have surged, reflecting the compound's relevance. Researchers are particularly interested in its role as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) therapeutics, aligning with trends in personalized medicine and targeted therapies.
The synthetic versatility of 3-(2-fluorophenyl)propanoic acid is another key highlight. Its carboxyl group allows for easy derivatization into esters, amides, or other functionalized intermediates, which are critical for structure-activity relationship (SAR) studies. Laboratories frequently search for "synthesis of fluorinated propanoic acids" or "CAS 1643-26-1 suppliers", underscoring its importance in organic chemistry workflows. Additionally, its compatibility with cross-coupling reactions and catalyzed transformations makes it a staple in modern synthetic methodologies.
From an analytical chemistry perspective, 3-(2-fluorophenyl)propanoic acid exhibits distinct spectroscopic properties. Its NMR and mass spectrometry profiles are well-documented, aiding in quality control and regulatory compliance. Queries such as "characterization of CAS 1643-26-1" or "HPLC methods for fluorophenyl acids" are common among analytical scientists. The compound's stability under standard storage conditions (room temperature, inert atmosphere) further enhances its practicality for industrial use.
Environmental and green chemistry considerations are also shaping the discourse around this compound. With rising interest in sustainable synthesis, researchers are exploring eco-friendly routes to produce 3-(2-fluorophenyl)propanoic acid, such as biocatalysis or microwave-assisted reactions. Searches for "green synthesis of fluorinated aromatics" highlight this shift. Regulatory agencies emphasize the need for low-waste processes, aligning with global initiatives like the UN Sustainable Development Goals (SDGs).
In conclusion, 3-(2-fluorophenyl)propanoic acid (CAS 1643-26-1) is a multifaceted compound with broad applications in drug development, material science, and industrial chemistry. Its combination of fluorine's electronic effects and carboxylic acid reactivity ensures its continued relevance in cutting-edge research. As the scientific community prioritizes efficient synthesis and functional diversity, this compound remains a cornerstone for innovation.
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